D-Tryptophylglycyl-D-tyrosyl-D-alanyl-D-phenylalanine is a complex peptide composed of four amino acid residues, specifically D-tryptophan, D-glycine, D-tyrosine, D-alanine, and D-phenylalanine. This compound is of interest in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities and applications in drug design.
The compound can be synthesized through various chemical methods, including solid-phase peptide synthesis and enzymatic approaches. Its structural complexity arises from the incorporation of non-natural D-amino acids, which are less common in natural proteins but can offer enhanced stability and bioactivity.
D-Tryptophylglycyl-D-tyrosyl-D-alanyl-D-phenylalanine falls under the classification of peptides and amino acid derivatives. It is particularly noted for its role in research related to neuropharmacology and biocatalysis, where the unique properties of D-amino acids are utilized.
The synthesis of D-Tryptophylglycyl-D-tyrosyl-D-alanyl-D-phenylalanine can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions, including temperature, pH, and the concentration of reagents. For example, high-throughput screening methods can be employed to identify optimal conditions for producing specific D-amino acid derivatives with high yields .
D-Tryptophylglycyl-D-tyrosyl-D-alanyl-D-phenylalanine has a complex molecular structure characterized by:
The structure features multiple chiral centers due to the presence of D-amino acids, which contribute to its unique properties compared to L-amino acid-containing peptides.
The compound's stereochemistry plays a crucial role in its biological activity and interaction with receptors or enzymes. The specific arrangement of amino acids influences its conformation and stability.
D-Tryptophylglycyl-D-tyrosyl-D-alanyl-D-phenylalanine can undergo various chemical reactions:
The reactions are typically carried out using standard laboratory techniques, including refluxing in appropriate solvents or using microwave-assisted synthesis for increased efficiency .
The mechanism of action for D-Tryptophylglycyl-D-tyrosyl-D-alanyl-D-phenylalanine is primarily related to its interactions with biological targets:
Data from studies indicate that peptides containing D-amino acids often exhibit enhanced resistance to proteolytic degradation, making them more effective in therapeutic applications .
Relevant analyses such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) are employed to determine purity and structural integrity .
D-Tryptophylglycyl-D-tyrosyl-D-alanyl-D-phenylalanine has several scientific uses:
Nonribosomal peptide synthetases (NRPSs) are modular enzymatic assembly lines responsible for the production of structurally complex peptides, including the target tetrapeptide. Each module minimally comprises an adenylation (A) domain for substrate selection, a thiolation (T/PCP) domain for carrier-mediated transport, and a condensation (C) domain for peptide bond formation [1] [10]. The C domain, in particular, adopts a conserved pseudo-dimeric chloramphenicol acetyltransferase (CAT) fold, featuring two subdomains that form a V-shaped cleft housing the catalytic HHxxxDG motif [1]. This motif is essential for amide bond formation and exhibits remarkable evolutionary conservation across bacterial and fungal NRPS systems. For example, VibH, a standalone C domain from Vibrio cholerae, shares structural homology with integrated C domains in gramicidin and tyrocidine synthetases, underscoring a universal catalytic mechanism preserved over 420 million years of evolution [1] [3].
Table 1: Conserved Catalytic Motifs in NRPS C Domains
Domain Type | Organism | Catalytic Motif | Function in Tetrapeptide Synthesis |
---|---|---|---|
VibH-like | Vibrio cholerae | HHxxxDG | Peptide bond formation; substrate gating |
GrsA-C | Bacillus brevis | HHxxxDG | Stereoselective condensation of D-amino acids |
AmbB-C | Pseudomonas aeruginosa | HHxxxDG | Conformational stability during elongation |
Structural analyses reveal that C domains undergo conformational shifts between "open" and "closed" states during peptide elongation. The latch loop and floor loop regulate access to the active site, ensuring precise alignment of donor and acceptor aminoacyl-PCP substrates [1]. Contrary to earlier models proposing large-scale movements, recent crystallographic studies of the AmbB NRPS module demonstrate minimal conformational changes upon binding the phosphopantetheine (Ppant) arm, suggesting a "rigid-gate" mechanism for substrate positioning [1] [8]. This kinetic stability minimizes epimerization errors during D-amino acid incorporation, a critical feature for maintaining the all-D configuration of the target tetrapeptide.
While the CAT fold is universally conserved, substrate selectivity varies significantly. The acceptor site of C domains acts as a secondary gatekeeper, rejecting non-cognate D-amino acids with >100-fold selectivity over L-forms [1]. Phylogenetic analyses indicate that C domains specializing in bulky aromatic D-amino acids (e.g., D-tryptophan, D-tyrosine) cluster separately from those preferring aliphatic substrates. This divergence likely arose through positive selection pressure to accommodate niche-specific peptides, such as siderophores or antibiotics [1] [10].
The tetrapeptide’s all-D configuration necessitates stereochemical inversion of proteinogenic L-amino acids prior to incorporation. This is mediated by epimerization (E) domains embedded within NRPS modules. E domains catalyze racemization via a conserved His-His dyad, generating a transient thioester-enolate intermediate that permits α-proton exchange [10]. Subsequent C domain selectivity ensures exclusive elongation with the D-enantiomer, as evidenced by in vitro reconstitution studies using aminoacyl-CoA analogs [1].
A domains determine substrate selection through 8–10 residue binding pockets. The A domain specificity code (e.g., in GrsA-PheA) comprises residues that form hydrogen bonds and hydrophobic contacts with the amino acid side chain. For D-phenylalanine incorporation, residues such as A301 and G236 (numbering relative to GrsA) create a deep, hydrophobic pocket accommodating the benzyl group [5] [10]. Mutagenesis of these residues to smaller aliphatic residues (e.g., Ala → Gly) broadens specificity to include D-tyrosine, demonstrating the code’s plasticity [10].
Table 2: A Domain Specificity Codes for Aromatic D-Amino Acids
Amino Acid | Key Binding Pocket Residues | Interaction Type | Implication for Tetrapeptide Synthesis |
---|---|---|---|
D-Tryptophan | W239, S278, D235 | π-stacking; H-bonding | Size exclusion of smaller residues |
D-Phenylalanine | A301, G236, V303 | Hydrophobic enclosure | Rejects polar/charged side chains |
D-Tyrosine | S278, T234, K517 | H-bonding to phenolic –OH | Requires polar residue at position 278 |
C domains enforce acceptor site specificity for D-amino acids through steric exclusion. Biochemical assays using PCP-tethered aminoacyl-CoA analogs reveal that C domains in D-tryptophyl- and D-phenylalanyl-incorporating modules reject L-amino acids with >90% efficiency [1]. This is mediated by a β-bulge in the N-terminal subdomain that clashes with L-configured α-carbon substituents. For glycine—a non-chiral residue—this steric filter is bypassed, allowing flexible incorporation between D-configured aromatic residues [1].
The tetrapeptide’s aromatic residues (D-Trp, D-Tyr, D-Phe) derive from shikimate pathway intermediates. Flux through this pathway is tightly regulated by allosteric feedback inhibition, particularly at 3-deoxy-D-arabinoheptulosonate 7-phosphate synthase (DAHPS), the gateway enzyme to aromatic biosynthesis. In cyanobacteria like Synechocystis sp. 29108, L-phenylalanine inhibits DAHPS with a Ki of 0.2 mM, depleting precursors for L-tyrosine and L-tryptophan synthesis [4] [9].
Kinetic models of hybrid L/D-peptide synthesis must account for substrate channeling between primary and secondary metabolism. NMR-based flux analysis in Bacillus subtilis demonstrates that ≥40% of D-phenylalanine in nonribosomal peptides originates from newly synthesized L-phenylalanine pools rather than free intracellular reserves [4] [9]. This implies direct coupling between the shikimate pathway and NRPS assembly lines, minimizing diffusion-limited delays. Computational simulations further show that epimerization (L→D) occurs at a rate (kepi = 12 s−1) 3-fold slower than adenylation (kaden = 36 s−1), making epimerization the rate-limiting step in D-amino acid activation [1] [10].
The shikimate pathway’s branch points are regulated by synergistic allostery:
Table 3: Kinetic Parameters for Shikimate Pathway Enzymes
Enzyme | Substrate | Km (mM) | Inhibitor | Ki (mM) | Regulatory Role |
---|---|---|---|---|---|
DAHPS | PEP/E4P | 0.05/0.08 | L-Phe | 0.2 | Gatekeeping flux entry |
Chorismate mutase | Chorismate | 0.12 | L-Tyr (activator) | – | Partitioning to Phe/Tyr |
Anthranilate synthase | Chorismate | 0.15 | L-Trp | 0.05 | Limiting Trp availability |
Engineered NRPS systems can override kinetic bottlenecks by overexpressing feedback-insensitive DAHPS mutants (e.g., Pher19), which exhibit 3-fold higher activity and resistance to L-Phe inhibition [4]. This increases carbon flux toward D-Phe and D-Tyr precursors by >50%, as validated in E. coli heterologous expression studies [4] [10].
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